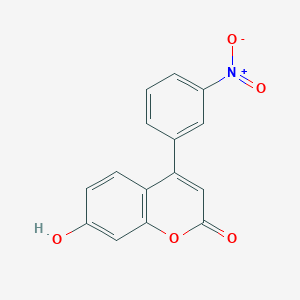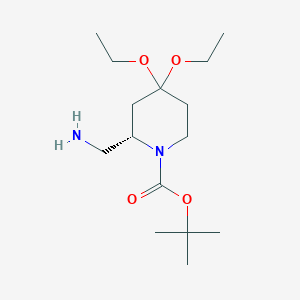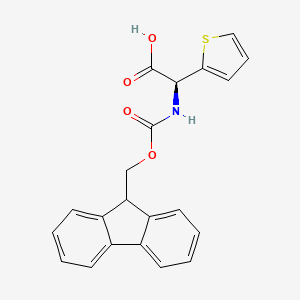
4-Fluor-1H-indazol-5-amin
Übersicht
Beschreibung
4-fluoro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a fluorine atom at the 4-position and an amine group at the 5-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-fluoro-1H-indazol-5-amine has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
4-Fluoro-1H-indazol-5-amine is a heterocyclic compound that has been associated with various biological activities . The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
The compound interacts with its targets, leading to their inhibition, regulation, and/or modulation . This interaction results in changes in the activity of these kinases, potentially affecting the progression of the cell cycle and the cellular response to DNA damage .
Biochemical Pathways
The inhibition of CHK1, CHK2, and SGK kinases by 4-fluoro-1H-indazol-5-amine can affect various biochemical pathways. These include pathways involved in cell cycle regulation, DNA damage response, and cell volume regulation . The downstream effects of these changes can include altered cell proliferation and survival, among others .
Pharmacokinetics
The compound’s high solubility in polar solvents suggests it may have good bioavailability
Result of Action
The result of the action of 4-fluoro-1H-indazol-5-amine is the inhibition of CHK1, CHK2, and SGK kinases . This can lead to changes in cell cycle progression and the cellular response to DNA damage . In addition, the compound has been associated with antitumor activity , suggesting it may have potential therapeutic applications in cancer treatment.
Action Environment
The action, efficacy, and stability of 4-fluoro-1H-indazol-5-amine can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature
Biochemische Analyse
Biochemical Properties
4-fluoro-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of certain kinases, such as RIP2 kinase . The interaction between 4-fluoro-1H-indazol-5-amine and RIP2 kinase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate inflammatory responses, making it a potential candidate for treating chronic inflammatory diseases .
Cellular Effects
The effects of 4-fluoro-1H-indazol-5-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of RIP2 kinase by 4-fluoro-1H-indazol-5-amine can lead to reduced activation of downstream signaling pathways, such as NF-κB, which plays a crucial role in inflammation and immune responses . Additionally, this compound can affect the expression of genes involved in inflammatory processes, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-fluoro-1H-indazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIP2 kinase, leading to enzyme inhibition. This binding interaction prevents the phosphorylation of downstream targets, thereby inhibiting the activation of signaling pathways such as NF-κB . Furthermore, 4-fluoro-1H-indazol-5-amine can influence gene expression by modulating transcription factors and other regulatory proteins involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-1H-indazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-fluoro-1H-indazol-5-amine remains stable under specific conditions, allowing for sustained inhibition of RIP2 kinase activity
Dosage Effects in Animal Models
The effects of 4-fluoro-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIP2 kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-fluoro-1H-indazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . Understanding the metabolic pathways of 4-fluoro-1H-indazol-5-amine is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 4-fluoro-1H-indazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studying the transport and distribution mechanisms of 4-fluoro-1H-indazol-5-amine can provide insights into its bioavailability and therapeutic potential.
Subcellular Localization
4-fluoro-1H-indazol-5-amine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4-fluoro-1H-indazol-5-amine is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indazol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2-nitroaniline.
Reduction: The nitro group of 4-fluoro-2-nitroaniline is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 4-fluoro-2-aminobenzene is then subjected to cyclization with hydrazine hydrate to form 4-fluoro-1H-indazole.
Industrial Production Methods
Industrial production methods for 4-fluoro-1H-indazol-5-amine often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: Lacks the fluorine and amine groups, resulting in different chemical properties and biological activities.
4-chloro-1H-indazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-amino-1H-indazole:
Uniqueness
4-fluoro-1H-indazol-5-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical properties and biological activities. These features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
4-fluoro-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTXXRHGYLNFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670344 | |
| Record name | 4-Fluoro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935250-69-4 | |
| Record name | 4-Fluoro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


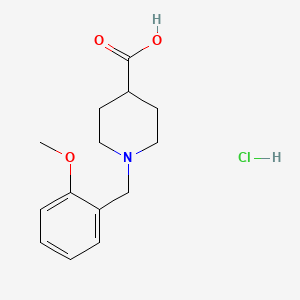

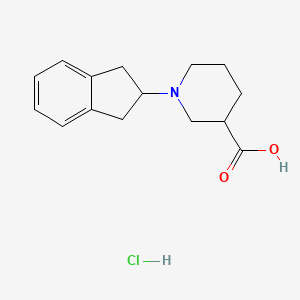
![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)
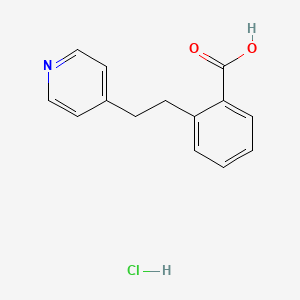
![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)

